

Revolutionizing Cryo-EM: A Technical Guide to Topaz for Automated Particle Picking

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Topaz*

Cat. No.: *B1169984*

[Get Quote](#)

For Immediate Release

[City, State] – In the intricate world of cryogenic electron microscopy (cryo-EM), the precise identification of individual particles from noisy micrographs is a critical yet often arduous task. **Topaz**, a deep learning-based software suite, has emerged as a transformative solution, offering researchers, scientists, and drug development professionals a powerful tool to automate and enhance this crucial step in the structural biology workflow.^{[1][2][3]} This in-depth technical guide explores the core principles of **Topaz**, providing detailed experimental protocols and performance metrics to facilitate its seamless integration into cryo-EM pipelines.

Core Principles: The Power of Positive-Unlabeled Learning

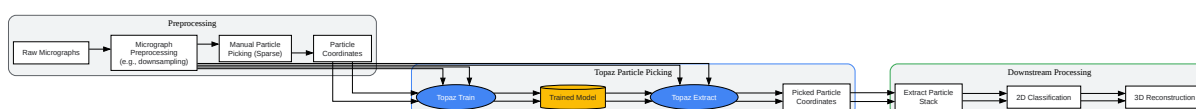
At the heart of **Topaz**'s particle picking prowess lies a sophisticated machine learning strategy known as positive-unlabeled (PU) learning.^{[2][4]} Unlike traditional supervised learning methods that necessitate extensive manual labeling of both "positive" (particles) and "negative" (background) examples, PU learning enables the training of a robust classifier with only a small, sparsely labeled set of positive examples.^{[4][5][6]} This is particularly advantageous in cryo-EM, where the sheer volume of data and the subjective nature of background selection make comprehensive labeling impractical.^[2]

Topaz employs a convolutional neural network (CNN) that learns to distinguish particles from the background by analyzing the features of the user-provided positive examples against the

vast unlabeled regions of the micrograph.[2][5] This approach not only significantly reduces the manual labor involved but also minimizes human bias in the particle selection process.[5]

The Topaz Workflow: From Micrographs to 3D Reconstruction

The **Topaz** particle picking pipeline is a systematic process that transforms raw micrographs into a set of high-quality particle coordinates ready for downstream analysis, such as 2D and 3D classification. The general workflow can be broken down into four key stages: Preprocessing, Model Training, Particle Extraction (Inference), and Post-processing.



[Click to download full resolution via product page](#)

A high-level overview of the **Topaz** particle picking workflow.

Quantitative Performance and Benchmarking

The efficacy of a particle picker is ultimately measured by its impact on the quality of the final 3D reconstruction. Comparative studies have benchmarked **Topaz** against other deep learning-based pickers, providing valuable insights into its performance.

A 2024 study by Gyawali et al. evaluated **Topaz**, crYOLO, and CryoSegNet on the CryoPPP dataset, which encompasses seven distinct protein datasets.[7] The results, summarized below, highlight the strengths of each picker.

Particle Picker	Average Precision	Average Recall	Average F1-Score	Total Particles Picked (from 7 datasets)
Topaz	0.704	0.802	0.729	475,342
crYOLO	0.744	0.768	0.751	297,325
CryoSegNet	0.792	0.747	0.761	328,251
Data sourced from Gyawali et al. (2024). [7]				

As the data indicates, **Topaz** demonstrates superior recall, identifying the highest number of particles.[\[7\]](#) This can be particularly beneficial for datasets with a limited initial particle pool. However, it's noteworthy that this high recall can sometimes be associated with a higher false positive rate, particularly in areas with ice contamination.[\[7\]](#)[\[8\]](#)[\[9\]](#) CryoSegNet, in contrast, exhibits the highest precision and F1-score, suggesting a more balanced performance in identifying true particles while minimizing false positives.[\[7\]](#)

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and facilitate the adoption of **Topaz**, this section provides detailed methodologies for the key experimental stages. These protocols are based on standalone command-line usage. **Topaz** is also integrated into popular cryo-EM software suites such as CryoSPARC and RELION, which offer graphical user interfaces for these operations.[\[1\]](#)[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Data Preprocessing

Prior to training, micrographs are typically downsampled to reduce computational complexity and enhance the signal-to-noise ratio of the particles.

Command:

Key Parameters:

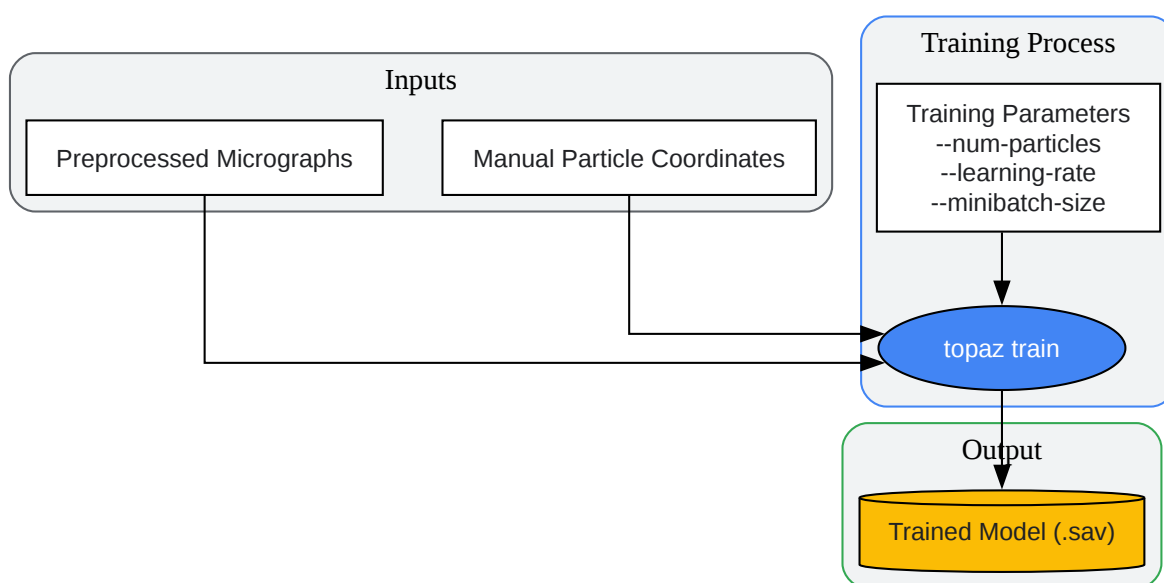
- -s, --scale: The factor by which to downsample the micrographs (e.g., 8).
- -o, --output: The directory to save the preprocessed micrographs.

The corresponding particle coordinates must also be scaled.

Command:

Model Training

A small, representative set of particles (typically a few hundred to a thousand) should be manually picked from a subset of the preprocessed micrographs. These coordinates are then used to train the **Topaz** model.



[Click to download full resolution via product page](#)

The **Topaz** model training workflow.

Command:

Key Parameters:

- `--num-particles`: An estimate of the number of particles per micrograph. An accurate estimate is crucial for optimal performance.[\[7\]](#)[\[13\]](#)
- `-d, --device`: The ID of the GPU to use for training.
- `--train-images`: Path to the directory containing the training micrographs.
- `--train-targets`: Path to the file containing the training particle coordinates.
- `--save-prefix`: The prefix for the saved model files.

Particle Extraction (Inference)

Once the model is trained, it can be used to pick particles from the entire set of preprocessed micrographs.

Command:

Key Parameters:

- `-r, --radius`: The radius of the particles in pixels. This is used for non-maximum suppression to avoid picking overlapping particles.
- `-m, --model`: Path to the trained **Topaz** model file.
- `-o, --output`: The file to save the coordinates of the picked particles.

A score threshold is often applied to the picked particles to balance the trade-off between the number of particles and the false positive rate.[\[1\]](#)

Conclusion: A Paradigm Shift in Cryo-EM Data Analysis

Topaz has fundamentally changed the landscape of cryo-EM particle picking. By leveraging the power of positive-unlabeled deep learning, it empowers researchers to tackle challenging datasets, including those with small, non-globular, or aggregated particles, with greater efficiency and accuracy.[\[4\]](#)[\[5\]](#) Its ability to learn from sparse labels and its integration into major cryo-EM software packages have made it an indispensable tool in the quest for high-resolution

structural insights. As the field of cryo-EM continues to evolve, **Topaz** is poised to remain at the forefront, driving discoveries in basic research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [1803.08207] Positive-unlabeled convolutional neural networks for particle picking in cryo-electron micrographs [arxiv.org]
- 5. Positive-unlabeled convolutional neural networks for particle picking in cryo-electron micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive-unlabeled convolutional neural networks for particle picking in cryo-electron micrographs | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Accurate cryo-EM protein particle picking by integrating the foundational AI image segmentation model and specialized U-Net - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. 3. Particle picking — CCP-EM Tutorials documentation [ccpem-tutorials.readthedocs.io]
- 12. GitHub - tbepler/topaz: Pipeline for particle picking in cryo-electron microscopy images using convolutional neural networks trained from positive and unlabeled examples. Also featuring micrograph and tomogram denoising with DNNs. [github.com]
- 13. guide.cryosparc.com [guide.cryosparc.com]
- To cite this document: BenchChem. [Revolutionizing Cryo-EM: A Technical Guide to Topaz for Automated Particle Picking]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169984#introduction-to-topaz-for-cryo-em-particle-picking]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com